Product packaging for 2-Butyl-6-methylpiperidine(Cat. No.:)

2-Butyl-6-methylpiperidine

Cat. No.: B13278440
M. Wt: 155.28 g/mol
InChI Key: PGPFPKKTUBXKFC-UHFFFAOYSA-N
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Description

The Piperidine (B6355638) Scaffold in Chemical Sciences: A Review of its Ubiquity

The piperidine scaffold is a cornerstone of modern chemical and pharmaceutical sciences. nih.gov This simple heterocyclic amine is a recurring structural motif in a vast array of natural products, particularly alkaloids, which are plant-derived compounds often exhibiting significant physiological effects. bath.ac.uknih.govnih.gov Its presence is not limited to nature; the piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. pharmaceutical-business-review.com

More than twenty classes of pharmaceuticals contain piperidine derivatives, highlighting its importance in drug design. nih.gov The incorporation of the piperidine moiety can advantageously influence a molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity. pharmaceutical-business-review.comthieme-connect.com Chiral piperidine scaffolds are particularly prevalent in active pharmaceuticals, where they can enhance biological activity and selectivity, improve pharmacokinetic profiles, and modulate physicochemical properties. thieme-connect.comresearchgate.net The structural rigidity and three-dimensional nature of the piperidine ring make it an attractive component for creating novel therapeutic agents. rsc.org Thousands of compounds featuring this ring system have been investigated in preclinical and clinical studies, underscoring its enduring relevance in the quest for new medicines. researchgate.net

Positioning of 2-Butyl-6-methylpiperidine within the Heterocyclic Landscape

This compound is a disubstituted derivative of piperidine, featuring a methyl group at the 2-position and a butyl group at the 6-position of the heterocyclic ring. This substitution pattern places it within the class of 2,6-dialkylpiperidines, a group of compounds that has been the subject of significant synthetic and stereochemical investigation. tandfonline.comwhiterose.ac.uk

Like other 2,6-disubstituted piperidines, this compound can exist as stereoisomers, specifically cis and trans diastereomers, depending on the relative orientation of the alkyl groups. The stereochemistry of these substituents profoundly influences the molecule's three-dimensional shape and, consequently, its physical and chemical properties. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. researchgate.net In 2,6-disubstituted piperidines, the energetic preference for the substituents to occupy equatorial positions to avoid unfavorable steric interactions is a key determinant of the dominant conformation. nih.gov The conformational behavior of such rings is a complex interplay of steric and electronic factors. d-nb.info

The synthesis of specific stereoisomers of 2,6-dialkylpiperidines is a significant objective in organic chemistry, often requiring sophisticated asymmetric methods. bath.ac.ukwhiterose.ac.uk For instance, research has demonstrated the stereoselective synthesis of trans-2,6-dialkyl piperidines using homochiral starting materials like 2-methylpiperidine. tandfonline.com The reduction of corresponding pyridine (B92270) precursors, such as 2-n-butyl-6-methylpyridine, is another common route to access these piperidine derivatives.

Academic Research Trajectories and Objectives for this compound

Academic interest in 2,6-disubstituted piperidines, including structures like this compound, often revolves around their synthesis, stereochemistry, and potential as building blocks for more complex molecules. Research in this area has focused on developing versatile and stereocontrolled synthetic routes. whiterose.ac.uk For example, studies have explored the synthesis of various 2,6-disubstituted N-methylpiperidine derivatives to investigate structure-activity relationships in potential therapeutic agents. nih.gov

The conformational analysis of these molecules is another critical research trajectory. Understanding how the alkyl substituents orient themselves and influence the ring's conformation is fundamental. nih.gov Computational studies, alongside experimental techniques like NMR spectroscopy, have been employed to determine the conformational preferences and energy differences between various isomers of substituted piperidines. nih.govnih.govrsc.org

While direct and extensive research focusing solely on this compound is not widely documented in readily available literature, the principles governing its synthesis and behavior are well-established through studies on analogous 2,6-dialkylpiperidines. The primary objectives of such research include the development of efficient synthetic methodologies for creating stereochemically pure piperidines and the detailed characterization of their conformational landscapes to inform their potential use in fields like medicinal chemistry and materials science.

Data Tables

Table 1: Properties of Related Piperidine Compounds This table presents data for structurally related piperidine compounds to provide context for this compound. Data for the specific target compound is not readily available in the cited literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
2-MethylpiperidineC₆H₁₃N99.17118-119 sigmaaldrich.com1.445 sigmaaldrich.com
2-n-Butyl-6-methylpyridine¹C₁₀H₁₅N149.2392.5-93 (at 12 mmHg)1.4912
6-Methylpiperidine-2-carboxylic acidC₇H₁₃NO₂143.18 nih.govNot AvailableNot Available

¹Precursor to the corresponding piperidine. Data from a study on vic-dialkylpiperidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N B13278440 2-Butyl-6-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-butyl-6-methylpiperidine

InChI

InChI=1S/C10H21N/c1-3-4-7-10-8-5-6-9(2)11-10/h9-11H,3-8H2,1-2H3

InChI Key

PGPFPKKTUBXKFC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(N1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Butyl 6 Methylpiperidine and Congeners

Strategic Approaches to the Construction of the Piperidine (B6355638) Core

The formation of the piperidine ring is the cornerstone of any synthesis of 2-butyl-6-methylpiperidine. Modern organic synthesis has provided a diverse toolkit of reactions to construct this heterocyclic core with varying degrees of substitution and stereochemical complexity.

Reductive Cyclization and Amination Pathways for 2,6-Disubstituted Piperidines

Reductive amination is a robust and widely employed strategy for the synthesis of piperidines. This method typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group, or two carbonyl groups that react with an ammonia (B1221849) source. The intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents is a direct approach to 2,6-disubstituted piperidines. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ to afford the piperidine ring. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the cyclization, yielding either cis- or trans-2,6-disubstituted products. chim.itnih.gov

Another powerful approach is the intramolecular reductive amination of ω-amino aldehydes or ketones. This strategy allows for the construction of the piperidine ring from a single acyclic precursor. Recent advancements have focused on the development of catalytic and stereoselective versions of this reaction. Furthermore, electroreductive cyclization of imines with dihaloalkanes has emerged as a method that avoids the use of chemical reducing agents. beilstein-journals.org

Precursor TypeKey IntermediateCommon Reducing AgentsStereochemical Outcome
1,5-Dicarbonyl Compound + AmineIminium ion / EnamineNaBH3CN, H2/CatalystMixture of cis/trans, tunable by conditions
ω-Amino Aldehyde/KetoneCyclic iminium ionNaBH(OAc)3, H2/CatalystOften substrate-controlled
Imine + DihaloalkaneRadical anionElectrochemical reductionDependent on substrate geometry

Organometallic Catalysis in Stereoselective Piperidine Formation

The advent of organometallic catalysis has revolutionized the synthesis of complex molecules, and piperidine synthesis is no exception. Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, have enabled highly stereoselective methods for the construction of the piperidine core.

Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium (B92312) salts has proven to be a powerful method for accessing chiral piperidines with excellent enantioselectivity. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach involves the activation of the pyridine (B92270) ring by N-alkylation, followed by hydrogenation using a chiral rhodium catalyst. Similarly, iridium-catalyzed asymmetric hydrogenation of pyridinium salts offers a complementary route to enantioenriched piperidines. dicp.ac.cn

Iridium-catalyzed allylic cyclization is another elegant strategy for the stereoselective synthesis of 2,6-disubstituted piperidines. nih.govnih.gov This method utilizes an intramolecular allylic substitution reaction to forge the piperidine ring with high levels of stereocontrol. Palladium-catalyzed hydroamination reactions have also been developed for the synthesis of piperidines, offering a direct method for the formation of the C-N bond. nih.govnih.gov These reactions can be rendered stereoselective through the use of chiral ligands.

Metal CatalystReaction TypeSubstrateKey Advantage
RhodiumAsymmetric HydrogenationPyridinium SaltsHigh enantioselectivity
IridiumAsymmetric HydrogenationPyridinium SaltsComplementary to Rhodium
IridiumAllylic CyclizationAmino-allylic compoundsExcellent stereocontrol
PalladiumHydroaminationAmino-alkenesDirect C-N bond formation

Multi-Component Reactions for Diverse Piperidine Architectures

Multi-component reactions (MCRs) are highly efficient processes in which three or more starting materials react in a one-pot fashion to form a complex product that incorporates substructures from each of the reactants. MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse molecules. The Ugi and Passerini reactions are two of the most prominent isocyanide-based MCRs that have been adapted for the synthesis of functionalized piperidine derivatives. researchgate.netsciepub.com

The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govresearchgate.netsciepub.com By employing bifunctional starting materials, such as a keto-acid or an amino-aldehyde, the Ugi reaction can be cleverly designed to yield piperidine-containing scaffolds in a single step. This approach allows for the introduction of multiple points of diversity into the piperidine structure.

The Passerini three-component reaction, which combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, can also be utilized in a similar fashion to construct piperidine-based architectures. The versatility of these MCRs makes them powerful tools for the synthesis of complex piperidine congeners.

Enantioselective and Diastereoselective Syntheses of this compound Analogs

Achieving the desired stereochemistry in this compound and its analogs is of paramount importance, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Several powerful strategies have been developed to control the stereochemical outcome of piperidine synthesis.

Asymmetric Hydrogenation and Biocatalytic Approaches to Chiral Piperidines

Asymmetric hydrogenation is a cornerstone of modern stereoselective synthesis. As mentioned previously, the rhodium- and iridium-catalyzed asymmetric hydrogenation of pyridinium salts provides a direct route to chiral piperidines. dicp.ac.cnresearchgate.netliverpool.ac.ukdicp.ac.cn The choice of chiral ligand is crucial for achieving high levels of enantioselectivity.

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity. Transaminases, for instance, have been successfully employed in the asymmetric synthesis of chiral piperidines. researchgate.net These enzymes can catalyze the transfer of an amino group to a ketone, and when used in a cascade with other enzymes or chemical steps, can lead to the formation of enantioenriched piperidines. Imine reductases (IREDs) are another class of enzymes that have shown great promise in the stereoselective reduction of imines to form chiral amines, a key step in many piperidine syntheses. researchgate.netnih.govacs.org

MethodCatalyst/EnzymeSubstrateKey Feature
Asymmetric HydrogenationChiral Rhodium or Iridium ComplexPyridinium SaltHigh enantioselectivity, broad substrate scope
BiocatalysisTransaminaseDiketone or Keto-esterGreen, highly selective, mild conditions
BiocatalysisImine Reductase (IRED)Cyclic ImineStereoselective reduction to chiral amine

Chiral Auxiliary and Organocatalysis in Stereocontrol

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary can be removed. Carbohydrate-derived chiral auxiliaries have been effectively used in the stereoselective synthesis of piperidine derivatives. cdnsciencepub.comresearchgate.net The inherent chirality of the carbohydrate scaffold guides the formation of new stereocenters with high diastereoselectivity. Evans oxazolidinones are another class of powerful chiral auxiliaries that have been widely used in asymmetric synthesis, including the construction of chiral piperidines. wikipedia.orgnih.gov They are particularly effective in directing stereoselective alkylation and aldol (B89426) reactions.

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis alongside organometallic catalysis and biocatalysis. Proline and its derivatives are among the most successful organocatalysts and have been extensively used in the asymmetric synthesis of piperidines. nih.govunibo.itorganic-chemistry.orgwikipedia.orgrsc.org These catalysts often operate via enamine or iminium ion intermediates, enabling a wide range of asymmetric transformations, including Michael additions and aldol reactions, which can be used to construct chiral piperidine rings. Domino reactions, where multiple bonds are formed in a single synthetic operation, are a particularly powerful application of organocatalysis in the synthesis of complex heterocyclic systems.

StrategyKey ComponentTypical ReactionsStereochemical Control
Chiral AuxiliaryCarbohydrate-derivedMannich, Michael additionsDiastereoselective
Chiral AuxiliaryEvans OxazolidinoneAlkylation, Aldol reactionsHigh diastereoselectivity
OrganocatalysisProline and derivativesMichael addition, Aldol, MannichEnantioselective

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a foundational structure for the development of a diverse array of chemical entities. The ability to selectively modify this core is crucial for creating analogues with tailored properties. Advanced synthetic strategies, including regioselective interconversions and direct C-H activation, have become powerful tools for achieving this structural diversification. These methods allow for the precise installation of functional groups at various positions on the piperidine ring, often in the later stages of a synthetic sequence.

Regioselective Functional Group Interconversions

Regioselective functional group interconversions (FGIs) are essential for the controlled modification of the piperidine scaffold. These strategies often rely on the inherent reactivity of a pre-existing functional group or the use of directing groups to control the position of the transformation.

One powerful approach involves the functionalization of a partially unsaturated piperidine precursor. For instance, a practical and highly stereoselective method to access 2,6-disubstituted piperidines begins with 1,2-dihydropyridines. An amidine auxiliary can be used to direct a regioselective metalation at the C-6 position after a diastereoselective addition of a Grignard reagent (like a butyl Grignard) to the C-2 position of an activated pyridinium salt. The resulting organometallic intermediate at C-6 can be trapped with an electrophile (such as an iodomethane (B122720) source) to install the methyl group. Subsequent reduction of the dihydropyridine (B1217469) ring yields the saturated 2,6-disubstituted piperidine with high diastereoselectivity. This stepwise, directed approach ensures precise control over the introduction of the butyl and methyl groups.

Another strategy involves the derivatization of exocyclic functional groups. For example, a 4-methylene group on a piperidine ring can serve as a synthetic handle for further interconversions. Hydroboration-oxidation of the alkene can stereoselectively install a hydroxyl group at the 4-position. This alcohol can then be subjected to a variety of subsequent reactions, such as esterification, to introduce new functionalities without altering the core scaffold.

More advanced techniques involve the generation of highly reactive intermediates like piperidynes. The generation of a 3,4-piperidyne intermediate from a suitably functionalized piperidine allows for subsequent regioselective trapping. This intermediate can undergo cycloaddition reactions with partners like 2,5-dimethylfuran (B142691) or N-Boc-pyrrole, or react with various nucleophiles to introduce functionality at the C-3 or C-4 positions, offering a pathway to otherwise difficult-to-access substitution patterns.

Strategy Intermediate/Precursor Key Transformation Resulting Functionalization Reference(s)
Directed Functionalization Activated Pyridinium SaltSequential Grignard addition (C-2) and directed metalation/quench (C-6)Stereoselective introduction of 2,6-dialkyl substituents.
Exocyclic Group Modification 4-Methylene PiperidineHydroboration-oxidationInstallation of a 4-hydroxyl group for further derivatization.
Piperidyne Chemistry 3,4-DihalopiperidineGeneration and trapping of a 3,4-piperidyneIntroduction of substituents at C-3 and C-4 via cycloaddition or nucleophilic attack.

C-H Activation and Late-Stage Functionalization

Direct C-H activation has emerged as a transformative strategy in organic synthesis, enabling the conversion of inert C-H bonds into new functional groups. This approach is particularly valuable for the late-stage functionalization of complex molecules, as it circumvents the need for lengthy de novo syntheses and pre-functionalized substrates. For saturated nitrogen heterocycles like piperidine, C-H activation provides a direct route to structural diversification.

The regioselectivity of C-H functionalization on the piperidine ring is a significant challenge due to the presence of multiple, chemically similar C-H bonds. However, selectivity can be achieved through the strategic use of directing groups or by exploiting the inherent electronic and steric properties of the ring in combination with tailored catalysts.

Directed C-H Functionalization:

A directing group installed on the piperidine nitrogen or at another position on the ring can guide a metal catalyst to a specific C-H bond. For example, a palladium-catalyzed C(sp³)−H arylation at the C-4 position of piperidine has been achieved with excellent regio- and stereoselectivity by using an aminoquinoline (AQ) directing group attached at the C-3 position. The catalyst coordinates to the directing group, positioning it to selectively activate the C-4 C-H bond for coupling with an aryl iodide.

Catalyst-Controlled C-H Functionalization:

In the absence of strong directing groups, the choice of catalyst and the nitrogen protecting group can dictate the site of functionalization. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have demonstrated remarkable, tunable regioselectivity on the piperidine scaffold.

C-2 Functionalization: The C-2 position is electronically activated due to its proximity to the nitrogen atom. Using catalysts like Rh₂(R-TCPTAD)₄ with N-Boc-piperidine or Rh₂(R-TPPTTL)₄ with N-brosyl-piperidine directs carbene insertion to the C-2 position.

C-4 Functionalization: Overcoming the electronic preference for C-2 activation is possible. By using a more sterically demanding N-α-oxoarylacetyl protecting group in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄, C-H functionalization can be directed to the C-4 position.

C-3 Functionalization: The C-3 position is electronically deactivated and generally inaccessible via direct C-H insertion. Functionalization at this site often requires an indirect, multi-step approach, such as the ring-opening of a cyclopropane (B1198618) intermediate.

These catalyst-controlled strategies highlight how subtle changes in the reaction system can steer functionalization to different sites on the piperidine ring, providing a powerful platform for creating diverse positional analogues.

Position Method Key Reagents/Catalyst Controlling Factor Reference(s)
C-4 Directed Pd-catalyzed ArylationPd(OAc)₂, C-3 Aminoquinoline (AQ) directing groupDirecting group proximity
C-2 Rh-catalyzed C-H InsertionRh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄, N-Boc or N-Bs groupElectronic activation at α-position
C-4 Rh-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl groupSteric hindrance at C-2 by catalyst/protecting group

Stereochemical Elucidation and Conformational Dynamics of 2 Butyl 6 Methylpiperidine

Conformational Analysis of the Piperidine (B6355638) Ring in Solution and Solid State

The three-dimensional structure of the piperidine ring in 2-butyl-6-methylpiperidine is not static but exists in a dynamic equilibrium between different conformations. The preferred arrangement of the atoms in space, both in solution and in the solid crystalline state, has been a subject of detailed investigation.

Investigation of Chair and Twist-Boat Conformations in 2,6-Disubstituted Systems

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In 2,6-disubstituted piperidines like this compound, the substituents can occupy either axial or equatorial positions. Generally, the chair conformation where both the butyl and methyl groups are in the equatorial position is the most stable, as this arrangement minimizes steric hindrance.

Computational studies, often employing methods like density functional theory (DFT), and experimental techniques such as NMR spectroscopy are crucial in determining the relative energies and populations of these different conformations. researchgate.netnih.gov For example, in N-acylpiperidines with a 2-substituent, the twist-boat conformation is calculated to be only around 1.5 kcal/mol less favorable than the chair conformation. nih.gov

Dynamic Stereochemistry and Inversion Barriers

The conformational flexibility of the piperidine ring involves processes like ring inversion and nitrogen inversion, each with an associated energy barrier. Ring inversion is the process by which one chair conformation converts into another, with the substituents moving between axial and equatorial positions. Nitrogen inversion involves the flipping of the nitrogen atom's lone pair of electrons, which can also lead to a change in the orientation of any N-substituent.

Chirality and Enantiomeric Purity Assessment in this compound

The presence of two different substituents at positions 2 and 6 of the piperidine ring makes this compound a chiral molecule. vulcanchem.com This means it can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers can have different biological activities and can interact differently with other chiral molecules.

The assessment of enantiomeric purity, or the determination of the relative amounts of each enantiomer in a sample, is crucial. thieme-connect.de This is often achieved through chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase. sapub.org Another common method involves the derivatization of the piperidine with a chiral reagent, such as Mosher's acid or menthyl chloroformate, to form diastereomers. sapub.org These diastereomers have different physical properties and can be separated and quantified by standard chromatographic or spectroscopic techniques like NMR. sapub.org The development of enantioselective synthetic methods is key to obtaining enantiomerically pure or enriched samples of such piperidine derivatives. nih.govacs.orgacs.org

Influence of Stereochemistry on Reaction Pathways and Selectivity

The specific stereochemistry of this compound, both in terms of its absolute configuration (R or S at the chiral centers) and its preferred conformation, has a profound impact on its reactivity. rsc.org The spatial arrangement of the butyl and methyl groups can direct the approach of incoming reagents, leading to stereoselective transformations. benthamdirect.comacs.org

For example, in reactions involving the deprotonation of the N-H group followed by alkylation, the stereochemistry of the starting piperidine can determine the stereochemistry of the newly formed bond. Similarly, in reactions where the piperidine acts as a chiral auxiliary or ligand, its stereochemistry can control the enantioselectivity of the reaction. researchgate.net Studies on related 2,6-disubstituted piperidines have demonstrated that both cis and trans isomers can be prepared, and the diastereoselectivity can be controlled to synthesize specific natural products. researchgate.net The stereochemical outcome of electrophilic substitutions on related N-substituted 2-cyano-6-methylpiperidines has been shown to depend on factors like the countercation and the reactivity of the electrophile, with reactions proceeding through either retention or inversion of configuration. acs.orgnii.ac.jp The ability to control these reaction pathways is fundamental to the asymmetric synthesis of complex molecules containing the piperidine motif. whiterose.ac.uk

Structure Activity Relationship Sar Investigations of 2 Butyl 6 Methylpiperidine Derivatives

Elucidating Molecular Determinants of Biological Interactions within Piperidine (B6355638) Frameworks

The biological activity of piperidine derivatives is governed by a combination of factors inherent to their molecular structure. The piperidine ring itself is not merely a passive scaffold but an active participant in molecular recognition. A common pharmacophore model for the binding of piperidine-containing ligands, particularly to targets like sigma receptors, involves a central amine site flanked by two hydrophobic domains. d-nb.info The nitrogen atom in the piperidine ring is a key feature, often acting as a proton acceptor site in physiological conditions, allowing for the formation of crucial salt bridges or hydrogen bonds with acidic residues (e.g., aspartic or glutamic acid) in a protein's binding pocket. d-nb.infonih.gov

Positional and Steric Effects of Butyl and Methyl Substituents on Activity

The specific placement and size of the butyl and methyl groups on the 2- and 6-positions of the piperidine ring have profound effects on the molecule's biological activity, primarily through steric and conformational influences. The presence of bulky substituents at these positions creates significant steric hindrance, which can impact the molecule's reactivity and how it interacts with biological targets. ontosight.ai

The stereochemistry of the 2,6-disubstituted pattern is particularly important. Studies on cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine have demonstrated that both isomers are highly toxic to human colon carcinoma cell lines, with oxic IC50 values between 6 and 11 µM, indicating that stereoisomerism can influence cytotoxic potency. nih.gov This highlights that the spatial arrangement of the substituents relative to each other and to the piperidine ring is a key factor in determining biological outcomes.

Modifications to the substituents themselves also alter activity. In a study of metabolites of the A2A adenosine (B11128) receptor antagonist ST1535, enzymatic oxidation of the 2-n-butyl group to form various hydroxylated and carboxylated derivatives was investigated. nih.gov Remarkably, these metabolites retained high affinity for the receptor, demonstrating that the core structure remains active even with modifications to the butyl side chain. nih.gov Conversely, the position of substituents is critical. In a series of soluble epoxide hydrolase (sEH) inhibitors, placing a methyl group at the 4-position of the piperidine ring, instead of the 2- or 6-position, led to a dramatic loss of activity, with a more than 40-fold reduction in potency. nih.gov This underscores that the specific location of alkyl groups is a crucial element of the structure-activity relationship, governing the molecule's fit and interaction with its target.

Rational Design of Ligands Based on 2-Butyl-6-methylpiperidine Core

The this compound scaffold serves as a valuable starting point for the rational design of new, potent, and selective ligands. Rational design is a strategy that uses knowledge of a biological target's structure and the SAR of existing ligands to create improved molecules. nih.govuni-muenchen.de The chemical versatility of 2,6-disubstituted piperidines makes them suitable for modification to enhance their therapeutic properties. nih.gov Researchers can systematically alter the core structure to optimize interactions with a specific receptor or enzyme. uni-muenchen.de

An excellent example of this design principle is seen in the development of ligands for histamine (B1213489) H3 and sigma-1 (σ1) receptors. Comparative studies revealed that replacing a piperazine (B1678402) ring with a piperidine moiety in certain ligand series dramatically increased affinity for the σ1 receptor. acs.orgnih.gov This finding identified the piperidine moiety as a key structural element for σ1 receptor activity, guiding the design of subsequent compounds to favor this core. acs.org By analyzing the structural features common to potent ligands, new compounds can be designed with a higher probability of success. cardiff.ac.uk

Receptor Binding Modulations and Affinities

The true test of rational ligand design lies in the measured binding affinities of the synthesized compounds. Structural modifications to the this compound core and its analogs directly modulate how strongly they bind to their target receptors.

In the case of sigma receptor ligands, substituting a piperazine ring with a piperidine ring (e.g., comparing compound 4 with compound 5 in the table below) resulted in a nearly 420-fold increase in affinity for the human sigma-1 receptor (σ1R), while having a minimal effect on histamine H3 receptor (hH3R) affinity. acs.org This demonstrates a successful modulation of selectivity. Further SAR studies on naphthalen-yl derivatives showed that introducing a methyl group at the 4-position of the piperidine ring could yield a ligand with exceptionally high σ1R affinity (Ki = 0.030 nM) and excellent selectivity over the σ2R. nih.gov

Similarly, for A2A adenosine receptor antagonists, metabolites formed by the oxidation of the 2-butyl group of the parent compound (ST1535) were synthesized and evaluated. nih.gov These derivatives, featuring hydroxyl or carboxyl groups on the butyl chain, retained high affinity for the human A2A receptor, with Ki values ranging from 7.5 to 53 nM, comparable to the parent compound's Ki of 10.7 nM. nih.gov This indicates that the butyl group can be functionalized without losing significant binding potency.

CompoundCore MoietyKey SubstituentsTarget ReceptorBinding Affinity (Ki, nM)Source
Compound 4PiperazineCyclohexylpropoxy linkerhH3R3.17 acs.org
Compound 4PiperazineCyclohexylpropoxy linkerσ1R1531 acs.org
Compound 5PiperidineCyclohexylpropoxy linkerhH3R7.70 acs.org
Compound 5PiperidineCyclohexylpropoxy linkerσ1R3.64 acs.org
Compound 314-Methylpiperidine (B120128)N-(6-methoxynaphthalen-1-yl)propylσ1R0.030 nih.gov
Compound 263,3-DimethylpiperidineN-(6-methoxynaphthalen-1-yl)propylσ1R0.35 nih.gov
ST1535 (Parent)Purine2-n-butylhA2A10.7 nih.gov
Metabolite M1Purine2-(3-hydroxybutyl)hA2A7.5 nih.gov
Metabolite M5Purine2-(4-carboxybutyl)hA2A15.2 nih.gov

Enzyme Inhibition Profiles and Mechanistic Insights

Derivatives based on the piperidine framework have also been extensively investigated as enzyme inhibitors. SAR studies in this area focus on identifying structural features that enhance inhibitory potency and selectivity against a target enzyme.

For example, in the development of inhibitors for PI3Kα, a series of imidazopyridine derivatives containing various substituted piperidine moieties were synthesized and evaluated. semanticscholar.orgnih.gov The nature of the amine group attached to the core scaffold significantly influenced the inhibitory activity. A clear rank order of potency was established: pyrrolidine (B122466) > 2-morpholinoethan-1-amine > morpholine (B109124) > 4-methylpiperidine > 1-methylpiperazine. semanticscholar.orgnih.gov This systematic modification allowed for the identification of compound 35, which incorporated a pyrrolidine group, as the most promising inhibitor with an IC50 of 150 nM against PI3Kα. semanticscholar.org

In another study targeting human soluble epoxide hydrolase (sEH), SAR exploration revealed strict structural requirements for the central part of the inhibitor. nih.gov Placing a methyl group at the 4-position of the piperidine ring resulted in a greater than 40-fold decrease in inhibitory activity, with the IC50 value increasing from 70 nM to over 3000 nM. nih.gov This suggests a very tight fit of this part of the molecule within the enzyme's binding pocket, where minor steric changes are not tolerated. nih.gov

Compound SeriesKey Structural MoietyTarget EnzymeInhibitory Potency (IC50)Source
PI3Kα InhibitorsImidazopyridine with 4-methylpiperidinePI3Kα~53-90% inhibition at 10 µM semanticscholar.orgnih.gov
PI3Kα Inhibitors (Cpd 35)Imidazopyridine with pyrrolidinePI3Kα150 nM semanticscholar.org
sEH Inhibitors (Lead Cpd)Piperidine-amidehuman sEH70 nM nih.gov
sEH Inhibitors (Analog 3a)4-methylpiperidine-amidehuman sEH>3000 nM nih.gov

Computational Chemistry in SAR Elucidation: Molecular Docking and Dynamics

Computational chemistry provides powerful tools to visualize and understand the interactions between ligands and their biological targets at an atomic level, complementing experimental SAR data. Molecular docking and molecular dynamics (MD) simulations are particularly valuable in this regard. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, helping to explain observed SAR. cardiff.ac.uk For instance, docking studies of a series of piperidine-2,6-dione derivatives against cancer-related protein targets predicted strong binding affinities, with values such as -9.5 kcal/mol, and identified key intermolecular interactions. nih.gov In another study on piperidine-based HIV-1 entry inhibitors, docking simulations revealed that the piperidine nitrogen atom could form a critical hydrogen bond and salt-bridge interaction with the Asp368 residue in the gp120 binding cavity, explaining its importance for activity. nih.gov Docking studies on sEH inhibitors similarly showed that the analogs are positioned in proximity to key amino acids (Tyr383, Tyr466, Asp335) involved in the enzyme's catalytic activity. nih.gov

Molecular dynamics simulations build upon docking results by simulating the movement of the ligand-protein complex over time. This can assess the stability of the predicted binding pose and key interactions. A hybrid approach using docking, MD simulations, and binding energy calculations for piperidine derivatives against the main protease of SARS-CoV-2 provided a comprehensive analysis of their inhibitory potential, confirming the stability of the ligand in the binding pocket. nih.gov These computational methods are integral to modern drug design, enabling a more rational approach to the synthesis of new and more effective molecules based on the this compound scaffold. nih.gov

Advanced Applications of 2 Butyl 6 Methylpiperidine in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

The 2-butyl-6-methylpiperidine core structure is a key component in the synthesis of a variety of complex molecules. scbt.comresearchgate.net Its piperidine (B6355638) ring, substituted at the 2 and 6 positions, allows for stereocontrolled modifications, making it a valuable synthon in organic synthesis. unimi.it Chemists can utilize this compound as a starting material, modifying its structure through various reactions to create a diverse library of new compounds with specific three-dimensional arrangements. unimi.itlookchem.com

One of the most notable applications of this structural motif is in the total synthesis of natural products, particularly alkaloids. For instance, the core of this compound is structurally related to solenopsin (B1210030), a toxic alkaloid found in the venom of fire ants. nih.govwikipedia.org Synthetic routes to solenopsin and its analogs often involve the construction of a 2,6-disubstituted piperidine ring, highlighting the importance of this structural framework. nih.govresearchgate.net The synthesis of these complex natural products from simpler, commercially available starting materials is a significant area of research, and the this compound scaffold provides a key strategic element in these synthetic endeavors. researchgate.nettandfonline.com

The versatility of the this compound framework is further demonstrated by its use in diversity-oriented synthesis, a strategy employed to create libraries of structurally diverse small molecules for high-throughput screening. unimi.it By starting with a common core like this compound and applying a series of different reactions, a wide array of novel compounds can be generated, expanding the accessible chemical space for drug discovery and materials science. researchgate.netunimi.it

Precursors in Agrochemical Development

The piperidine scaffold is a well-established feature in many agrochemicals, and this compound serves as a valuable precursor in this field. scbt.comxdbiochems.comjubilantingrevia.com The development of new and effective crop protection agents is an ongoing effort, and the unique structural and chemical properties of this compound derivatives make them attractive candidates for this purpose. xdbiochems.com

The synthesis of novel insecticides and fungicides can be achieved by introducing specific functional groups onto the this compound core. xdbiochems.com These modifications are designed to enhance the biological activity of the resulting compounds against target pests while minimizing their impact on non-target organisms and the environment. The lipophilic butyl group and the piperidine ring can influence the compound's ability to penetrate the waxy outer layers of insects or fungal cell membranes.

Research in this area focuses on creating derivatives with optimized properties, such as increased potency, selectivity, and environmental biodegradability. xdbiochems.com The structural flexibility of the this compound backbone allows for the systematic modification and testing of new compounds, contributing to the pipeline of next-generation agrochemicals.

Contributions to Polymer Science: Hindered Amine Light Stabilizers (HALS)

The mechanism of action for HALS is a regenerative cycle that scavenges free radicals formed during the photo-oxidation of the polymer. wikipedia.orguvabsorber.com The hindered amine, in this case, the this compound moiety, is oxidized to an aminoxyl radical, which can then trap the polymer radicals, preventing them from causing further degradation. wikipedia.org A key advantage of HALS is that the active stabilizing species is regenerated in a cyclic process, providing long-term protection. wikipedia.orguvabsorber.com

Derivatives of 2,2,6,6-tetramethylpiperidine (B32323) are commonly used as HALS, and the principles of their function are applicable to structures like this compound. wikipedia.orgresearchgate.net The presence of bulky substituents around the amine nitrogen atom is a characteristic feature of HALS, which contributes to their stability and effectiveness. smolecule.com The development of new HALS compounds based on the this compound scaffold can lead to improved performance in a variety of polymers, including polyolefins, coatings, and adhesives. smolecule.commayzo.com

Application in Analytical Chemistry as Derivatization Reagents

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.commdpi.comddtjournal.com this compound and its derivatives have found application as derivatization reagents, particularly for enhancing the sensitivity and selectivity of analytical methods. diva-portal.orgnih.gov

Enhancement of Detection Sensitivity via Chemical Derivatization

The primary goal of derivatization in this context is to improve the detectability of target compounds, often present at very low concentrations in complex matrices. greyhoundchrom.comddtjournal.com By reacting the analyte with a derivatizing agent like a this compound derivative, a new compound is formed that has more favorable properties for detection. For example, the derivatized analyte may have increased volatility for GC analysis or a stronger chromophore or fluorophore for UV or fluorescence detection in HPLC. gcms.cz

In the context of liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency, leading to a stronger signal and lower detection limits. ddtjournal.comddtjournal.com For instance, the introduction of a methylpiperidine group into the mobile phase has been shown to significantly improve the sensitivity for the analysis of certain perfluoroalkyl acids by improving chromatographic resolution and increasing ionization efficiency. diva-portal.orgnih.gov This demonstrates the potential of piperidine derivatives to act as powerful tools for trace analysis in environmental and biological samples.

Scaffold for the Development of Bioactive Molecules with Defined Mechanisms (Excluding direct pharmacological effects, focusing on molecular interaction)

The this compound scaffold serves as a foundational structure for the design and synthesis of bioactive molecules that interact with specific biological targets. researchgate.netontosight.aichemscene.com While excluding direct pharmacological effects, the focus here is on the molecular interactions that underpin the biological activity of these compounds. The unique three-dimensional shape and chemical properties of the this compound core allow for precise interactions with proteins and other macromolecules. nih.govmdpi.comacgpubs.org

Molecular docking studies, a computational technique used to predict the binding orientation of a small molecule to a protein target, have been employed to understand the interactions of piperidine derivatives. nih.govmdpi.comnih.gov These studies can reveal how the butyl and methyl groups of this compound derivatives fit into the binding pockets of enzymes or receptors, and how the piperidine nitrogen can form hydrogen bonds or other non-covalent interactions. mdpi.comnih.gov

For example, the solenopsin molecule, which contains a 2,6-disubstituted piperidine ring, has been shown to inhibit certain kinases by competing with ATP for the binding site. nih.gov The specific orientation of the alkyl side chains within the kinase's active site is crucial for this inhibitory activity. By using the this compound scaffold as a starting point, researchers can design and synthesize new molecules with tailored interactions for a variety of biological targets, contributing to the development of new research tools and potential therapeutic leads. google.comacs.org

Compound Name
This compound
Solenopsin
2,2,6,6-tetramethylpiperidine
ATP
Research FindingApplication AreaKey Interaction/Property
Core structure in the synthesis of the natural product solenopsin. nih.govwikipedia.orgComplex Molecule SynthesisStereocontrolled substitution on the piperidine ring.
Precursor for the development of novel insecticides and fungicides. xdbiochems.comAgrochemical DevelopmentLipophilic butyl group aids in penetration of pest barriers.
Acts as a Hindered Amine Light Stabilizer (HALS) to protect polymers. wikipedia.orguvabsorber.comPolymer ScienceScavenges free radicals through a regenerative cycle.
Enhances detection sensitivity in analytical methods. diva-portal.orgnih.govAnalytical ChemistryImproves chromatographic resolution and ionization efficiency.
Serves as a scaffold for designing molecules that interact with protein targets. nih.govnih.govBioactive Molecule DevelopmentSpecific 3D orientation allows for precise binding to active sites.

Spectroscopic and Advanced Analytical Methodologies in 2 Butyl 6 Methylpiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2-Butyl-6-methylpiperidine, providing critical insights into its stereochemistry and conformational dynamics. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms and the spatial arrangement of substituents on the piperidine (B6355638) ring.

The chemical shifts and coupling constants in ¹H NMR spectra are particularly sensitive to the orientation of the butyl and methyl groups. For instance, in derivatives of 2-methylpiperidine, the chair conformation of the piperidine ring with axial methyl groups is often the dominant form in solution. cdnsciencepub.com This preference is influenced by factors such as A1,3-strain between substituents on the nitrogen and the methyl group. nii.ac.jp The analysis of coupling constants can help establish the relative stereochemistry of the substituents. For example, large coupling constants (e.g., 10-13 Hz) between vicinal protons often indicate a trans-diaxial relationship, which is characteristic of a chair conformation. rsc.org In some substituted 2-cyano-6-methylpiperidines, ¹H NMR data has suggested a twist-boat conformation where both the cyano and methyl groups occupy pseudoaxial positions to avoid steric strain. nii.ac.jpacs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The chemical shifts of the ring carbons are highly dependent on their substitution and stereochemical environment. For example, a large difference in the chemical shifts of syn and anti α-carbons has been observed in N-nitroso-2-methylpiperidines, which is attributed to steric compression at the syn carbon. cdnsciencepub.com Substituent effects, such as the γ-gauche effect, where a substituent causes an upfield shift (to lower ppm) for a carbon atom three bonds away, are invaluable for assigning stereochemistry.

Conformational analysis of piperidine derivatives often involves variable temperature NMR studies. These experiments can reveal the presence of different conformers in equilibrium and allow for the determination of the thermodynamic parameters for conformational changes, such as the hindered rotation around the C(O)-N bond in amide derivatives. cdnsciencepub.com

Table 1: Representative NMR Data for Substituted Piperidine Derivatives

Compound/Derivative Nucleus Chemical Shift (ppm) Coupling Constant (Hz) Key Finding Reference
trans-N-Boc-2-cyano-6-methylpiperidine ¹H 4.80 (C-2 H) J = 4.1 Suggests a twist-boat conformation with pseudoaxial cyano and methyl groups. nii.ac.jp
N-Carbamoyl-2-cyano-6-methylpiperidine ¹H 4.30 (C-2 H) J = 4.6 Indicates a twist-boat conformation. nii.ac.jp
cis-N-Benzyl piperidine derivative ¹H - ³JHH = 10.5 (C-2 H), ³JHH = 13.0 (C-6 H) Axial protons at C-2 and C-6 confirm cis relative stereochemistry. rsc.org
trans-N-Benzyl piperidine derivative ¹H - ³JHH = 11.0 and 3.0 (C-2 H), ³JHH = 11.0 and 3.0 (C-5 H) Axial protons at C-2 and C-5 confirm trans relative stereochemistry. rsc.org

Note: This table presents illustrative data from related piperidine structures to demonstrate the application of NMR spectroscopy. Specific data for this compound may vary.

Mass Spectrometry (MS) for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound and the identification of impurities. tandfonline.com It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) confirms the molecular formula. The fragmentation pattern is a unique fingerprint of the molecule. For piperidine derivatives, common fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of the alkyl substituents. Analysis of these fragment ions helps to confirm the presence and location of the butyl and methyl groups on the piperidine ring. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments with high accuracy, further validating the molecular structure. rsc.org

MS is also a powerful technique for impurity profiling. unr.edu.ar Coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it can detect and identify trace amounts of impurities. tandfonline.comunr.edu.ar These impurities can arise from starting materials, by-products of the synthesis, or degradation products. unr.edu.ar For example, a GC-MS analysis of secondary metabolites from an endophyte identified various piperidine derivatives, demonstrating the technique's utility in complex mixture analysis. researchgate.net The identification of impurities is crucial for quality control in chemical synthesis and for understanding potential side reactions. unr.edu.ar Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information on impurities by fragmenting a specific ion and analyzing its daughter ions. umich.edu

Table 2: General Mass Spectrometry Data for Piperidine Derivatives

Ion Type m/z (mass-to-charge ratio) Interpretation
Molecular Ion [M]⁺ Varies Corresponds to the molecular weight of the compound.
[M-CH₃]⁺ Varies Loss of a methyl group.
[M-C₄H₉]⁺ Varies Loss of a butyl group.
Fragment ions Varies Result from the cleavage of the piperidine ring and side chains, providing structural information.

Note: The m/z values are dependent on the specific chemical structure and ionization method.

X-ray Crystallography in Definitive Structural and Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure and absolute stereochemistry of a molecule, provided a suitable single crystal can be obtained. anton-paar.commdpi.com This technique works by diffracting X-rays through the ordered lattice of a crystal, producing a diffraction pattern that can be mathematically transformed into an electron density map. anton-paar.comnih.gov From this map, the precise positions of all atoms in the molecule can be determined.

For this compound, X-ray crystallography would provide definitive proof of its molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com Crucially, it would establish the absolute configuration (R or S) at the two chiral centers (C2 and C6) and the relative stereochemistry (cis or trans) of the butyl and methyl substituents. The conformation of the piperidine ring in the solid state, whether it's a chair, boat, or twist-boat, would also be unequivocally determined. nii.ac.jpacs.org

In the context of substituted piperidines, X-ray crystallography has been used to confirm the stereochemistry of reaction products. For instance, the stereochemistry of a derivative of N-carbamoyl-2-cyano-6-methylpiperidine was determined by X-ray crystallography, revealing a chair-like conformation with both the cyano and methyl groups in axial positions. nii.ac.jp This definitive structural information is invaluable for understanding reaction mechanisms and for correlating structure with spectroscopic data.

Table 3: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal. anton-paar.com
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsional Angles The dihedral angles that define the conformation of the molecule.
Absolute Stereochemistry The R/S configuration at each chiral center.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental analytical technique for the separation, purification, and purity assessment of chemical compounds like this compound. wikipedia.orgnih.govkhanacademy.org The principle of chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. nih.govkhanacademy.org

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govsigmaaldrich.com In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. excedr.com Separation is based on the compound's boiling point and its interaction with the stationary phase. GC can be used to determine the purity of a sample by detecting the presence of other components, which will elute at different retention times. excedr.com Chiral GC, using a chiral stationary phase, can be employed to separate the enantiomers of this compound. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that uses a liquid mobile phase and a solid stationary phase. sigmaaldrich.com HPLC is versatile and can be applied to a wide range of compounds. nih.govnih.gov For this compound, reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a common method for purity assessment. sigmaaldrich.com Different isomers (diastereomers) of this compound can often be separated by HPLC due to their different polarities and interactions with the stationary phase.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. wikipedia.orgnih.gov A spot of the sample is applied to a plate coated with a thin layer of adsorbent (stationary phase), and a solvent (mobile phase) is allowed to move up the plate by capillary action. khanacademy.org The separation is visualized as spots at different heights on the plate, and the retention factor (Rf) can be calculated for each component.

Table 4: Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase Mobile Phase Principle of Separation Application
Gas Chromatography (GC) Liquid or solid coated on a capillary column Inert gas (e.g., He, N₂) Volatility and interaction with the stationary phase Purity assessment, separation of volatile impurities, enantiomeric separation (with chiral column)
High-Performance Liquid Chromatography (HPLC) Silica-based particles (normal or reversed-phase) Liquid solvent or mixture of solvents Partitioning between stationary and mobile phases Purity assessment, separation of diastereomers, preparative purification
Thin-Layer Chromatography (TLC) Adsorbent (e.g., silica (B1680970) gel, alumina) on a plate Liquid solvent Adsorption and partitioning Reaction monitoring, preliminary purity check

Future Perspectives and Emerging Avenues for 2 Butyl 6 Methylpiperidine Research

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 2-Butyl-6-methylpiperidine should prioritize moving beyond traditional, often multi-step and low-yield, syntheses towards more sustainable and efficient strategies.

Recent advancements in the synthesis of highly substituted piperidines offer a roadmap for this exploration. researchgate.netscispace.com One promising avenue is the use of one-pot, multi-component reactions (MCRs), which allow for the construction of complex molecules from simple precursors in a single step, thus improving operational simplicity and reducing waste. scispace.com The use of green catalysts is another critical area. For instance, research has demonstrated the efficacy of inexpensive, recyclable, and non-toxic catalysts like sodium lauryl sulfate (B86663) (SLS) and lactic acid in aqueous media for piperidine (B6355638) synthesis. researchgate.nettandfonline.com These methods often proceed at room temperature, offering significant energy savings and moderate to high yields. researchgate.netscispace.com

Furthermore, chemoenzymatic strategies represent a frontier in sustainable synthesis. A recently developed two-step method leverages enzymatic oxidation to create specific reactive sites on the piperidine ring, followed by radical cross-coupling to introduce substituents. acs.org This approach avoids the need for precious metal catalysts and expensive chiral ligands, making it a highly attractive and sustainable option for producing specific stereoisomers of compounds like this compound. acs.org

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
Multi-Component Reactions (MCRs)One-pot synthesis from multiple simple precursors (e.g., aldehydes, amines, β-ketoesters).Increased efficiency, reduced reaction time, lower processing costs, operational simplicity. researchgate.netscispace.com
Green CatalysisUse of environmentally friendly catalysts like lactic acid or SLS in aqueous media.Non-toxic, recyclable catalysts, mild reaction conditions (room temperature), improved sustainability. researchgate.nettandfonline.com
Chemoenzymatic SynthesisCombines enzymatic C-H oxidation with chemical radical cross-coupling.High selectivity, avoids precious metal catalysts, provides access to specific stereoisomers, enhances sustainability. acs.org
Iron-Catalyzed Reductive AminationCatalytic cyclization of linear amino-aldehydes or ϖ-amino fatty acids using an iron catalyst and a silane.Effective for producing various piperidines, uses an earth-abundant metal catalyst. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of molecules with desired properties. researchgate.netclinmedkaz.org While much of the current work on piperidine derivatives uses AI to predict biological activity, these powerful computational tools can be repurposed to guide the design of this compound analogs for non-biological applications. researchgate.netclinmedkaz.org

AI/ML ApplicationTechnique/ModelPotential Utility for this compound ResearchReference
Property PredictionQuantitative Structure-Property Relationship (QSPR) Models, Directed Message Passing Neural Networks (DMPNN)Predicting physicochemical properties (e.g., stability, solubility, reactivity) for materials science applications. chemrxiv.orgresearchgate.net
De Novo DesignGenerative Models (e.g., Hierarchical Graph Generation)Designing novel derivatives of this compound with optimized properties for specific non-biological functions. chemrxiv.org
Reactivity PredictionDensity Functional Theory (DFT), Molecular Dynamics (MD)Assessing nucleophilic/electrophilic sites and simulating reaction pathways to guide synthetic efforts and explore catalytic potential. taylorandfrancis.com
Synthetic Route PlanningRetrosynthesis AlgorithmsIdentifying efficient and sustainable synthetic pathways for novel, computationally designed derivatives. researchgate.net

Expansion into Underexplored Application Domains (Non-biological, Non-human)

The unique structural and chemical properties of piperidine derivatives suggest a range of potential non-biological applications for this compound. Future research should actively explore these domains, leveraging the compound's specific features, such as its steric hindrance and basicity.

One significant area of application is in polymer science . Piperidine derivatives are precursors to Hindered Amine Light Stabilizers (HALS), which are crucial for enhancing the durability and lifespan of polymers by protecting them from photo-oxidative degradation. smolecule.com The synthesis of novel bifunctional stabilizers that combine a 2,2,6,6-tetramethylpiperidine (B32323) unit with a UV absorber in a single molecule has been reported, and this compound could serve as a valuable building block in similar advanced polymer additives. researchgate.net

In materials science , piperidines can form intensely colored organoammonium salts. taylorandfrancis.com Research on salts formed between piperidinium (B107235) cations and violurate anions has revealed interesting and diverse structural chemistry and optical properties, with solid-state colors varying from yellow to violet. taylorandfrancis.com Exploring the salts of this compound could lead to the development of new pigments or functional materials with unique chromic properties.

Finally, in the field of catalysis , piperidine derivatives can serve as ligands in organometallic chemistry. The nitrogen atom can coordinate to a metal center, and the alkyl substituents (butyl and methyl groups) can influence the steric and electronic environment of the catalyst, thereby affecting its activity and selectivity.

Application DomainPotential Role of this compoundRelevant Structural FeaturesReference
Polymer SciencePrecursor or building block for Hindered Amine Light Stabilizers (HALS).Sterically hindered amine structure that can scavenge free radicals. smolecule.comresearchgate.net
Materials ScienceFormation of organoammonium salts with unique optical properties (e.g., novel pigments).Piperidinium cation formation, potential for creating unique crystal packing and colors. taylorandfrancis.com
CatalysisAs a ligand for metal catalysts in organic synthesis.Nitrogen lone pair for metal coordination; butyl and methyl groups for steric and electronic tuning. mdpi.com

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics (excluding human/clinical application)

As this compound finds use in new applications, the need for sensitive and selective analytical methods for its detection and quantification will grow. This is particularly relevant for environmental monitoring and for metabolomic studies in non-human organisms, such as plants or microorganisms that may produce or metabolize such alkaloids.

Gas chromatography-mass spectrometry (GC/MS) is a well-established technique for the analysis of piperidine alkaloids, allowing for the identification of individual components in complex mixtures, such as plant extracts. nih.gov For trace-level analysis, more advanced hyphenated techniques are required. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), particularly with quadrupole time-of-flight (QTOF) analyzers, offers excellent sensitivity and accuracy for quantifying trace levels of related compounds in environmental matrices like drinking water. diva-portal.org

Future research should focus on developing and validating robust methods for this compound using these advanced platforms. This includes optimizing sample preparation steps, such as solid-phase extraction (SPE), to isolate the compound from complex samples. diva-portal.org The structural elucidation of novel derivatives or metabolites can be supported by a combination of high-resolution mass spectrometry (HR-ESI-MS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Such analytical capabilities will be crucial for understanding the environmental fate of this compound or for exploring its role in the chemodiversity of organisms like fungi or plants. nih.gov

Analytical TechniqueApplicationKey AdvantagesReference
Gas Chromatography-Mass Spectrometry (GC/MS)Identification and quantification of alkaloids in complex mixtures (e.g., plant extracts).Good separation for volatile compounds, established fragmentation libraries for identification. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Trace analysis in environmental samples (e.g., water) or food matrices.High sensitivity (sub ng/L levels), high mass accuracy, suitable for non-volatile compounds. diva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D)Unambiguous structural elucidation of the compound and its novel derivatives or metabolites.Provides detailed information on molecular structure and stereochemistry. nih.gov
Single-Crystal X-ray CrystallographyDetermining the precise three-dimensional structure and absolute configuration.Definitive method for structural and stereochemical assignment. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Butyl-6-methylpiperidine, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursors like 2-butyl-6-methylpyridine. Purity optimization requires iterative characterization via NMR (for structural confirmation) and HPLC (for purity assessment ≥98%). Ensure solvent removal under reduced pressure and inert gas purging to minimize oxidation byproducts . For reproducibility, document reaction conditions (temperature, catalyst loading, stoichiometry) in the experimental section, adhering to journal guidelines for compound characterization .

Q. How do physicochemical properties (e.g., logP, pKa) of this compound influence its solubility in biological assays?

  • Methodological Answer : Use computational tools like MarvinSketch or ACD/Labs to predict logP (estimated ~2.8) and pKa (~10.2 for the amine group). Experimentally validate via shake-flask method for logP and potentiometric titration for pKa. Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) while ensuring compatibility with assay conditions .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., δ 1.2–1.6 ppm for butyl chain protons; δ 2.3 ppm for methyl group).
  • GC-MS : Confirm molecular ion peak (m/z ≈ 155) and fragmentation pattern.
  • FTIR : Verify amine N-H stretches (~3300 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the conformational stability of this compound in different solvent environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to optimize geometry and calculate Gibbs free energy differences between chair and boat conformers. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, hexane) can reveal solvent-dependent stability. Validate with experimental data from variable-temperature NMR .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Data Audit : Compare assay conditions (e.g., cell lines, incubation time, compound concentration).
  • Reproducibility Testing : Replicate key experiments with independent batches of the compound.
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize divergent results, considering methodological heterogeneity (e.g., purity thresholds, solvent effects) .

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents at positions 2 (butyl) and 6 (methyl) to probe steric/electronic effects.
  • Assay Design : Use kinetic assays (e.g., fluorescence-based) to measure IC50_{50} values. Include positive/negative controls and triplicate runs.
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, molar refractivity) with inhibitory potency .

Methodological Considerations for Data Reporting

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish synthetic protocols, raw spectral data, and assay conditions in supplementary materials .
  • Ethical Compliance : Document waste disposal protocols (e.g., neutralization of amine residues before disposal) to meet environmental safety standards .
  • Interdisciplinary Validation : Combine wet-lab data (e.g., enzyme kinetics) with computational insights (e.g., docking studies) to strengthen conclusions .

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